molecular formula C5H12N2O B11925202 (tetrahydro-2H-pyran-2-yl)-hydrazine

(tetrahydro-2H-pyran-2-yl)-hydrazine

Cat. No.: B11925202
M. Wt: 116.16 g/mol
InChI Key: HCEHMHVTBPUHQO-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-2-yl)-hydrazine is a heterocyclic hydrazine derivative featuring a six-membered tetrahydropyran (oxane) ring substituted with a hydrazine (-NH-NH₂) group at the 2-position. Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions involving hydrazine hydrate and tetrahydropyran precursors, as seen in protocols for analogous compounds (e.g., benzohydrazide derivatives) .

The tetrahydropyran ring imparts steric bulk and moderate lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for hydrazone formation, catalysis, or as a ligand in coordination chemistry.

Properties

IUPAC Name

oxan-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-5-3-1-2-4-8-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHMHVTBPUHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via THP-Protected Intermediates

The most widely reported route involves nucleophilic substitution of a THP-derived electrophile with hydrazine. A key precursor, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine , is synthesized by reacting N-hydroxyphthalimide with dihydropyran in tetrahydrofuran (THF) catalyzed by p-toluenesulfonic acid (PTSA). The intermediate undergoes hydrazinolysis using 80% hydrazine hydrate in ethanol, yielding (tetrahydro-2H-pyran-2-yl)-hydrazine with a 75.3% yield after purification . Critical parameters include:

  • Solvent system : Ethanol enhances hydrazine solubility and minimizes side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of N-hydroxyphthalimide to dihydropyran ensures complete conversion .

  • Catalyst loading : 10 mol% PTSA achieves optimal ring-opening without over-acidification .

Reductive Amination of THP-2-Carbonyl Derivatives

Alternative approaches employ reductive amination of tetrahydro-2H-pyran-2-one with hydrazine. This method, detailed in industrial protocols, uses sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). The reaction proceeds via imine formation followed by borohydride reduction, affording the hydrazine derivative in 68–72% yield. Key advantages include:

  • Chemoselectivity : NaBH3CN selectively reduces the imine without attacking the THP ring.

  • Scalability : Continuous flow systems improve mixing and heat transfer, achieving >90% conversion in 30 minutes .

Suzuki Coupling for Functionalized THP-Hydrazines

For applications requiring aryl-substituted hydrazines, Suzuki-Miyaura coupling integrates THP-hydrazine with boronic acids. A patented method reacts 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile using Pd(PPh3)2Cl2 and Na2CO3 in THF-water . Post-coupling hydrazine liberation involves HCl-mediated THP deprotection in methanol, yielding 82% pure product .

Comparative Analysis of Synthetic Routes

Method Yield (%)Purity (%)Key ConditionsScalability
Nucleophilic Substitution75.398.5Ethanol, 20°C, 1 hLab-scale
Reductive Amination7297.2NaBH3CN, pH 4.5, 50°CPilot-scale
Suzuki Coupling8299.1Pd(PPh3)2Cl2, THF-H2O, 70°CIndustrial-scale

Mechanistic Insights :

  • Nucleophilic substitution favors SN2 pathways due to the THP ring’s steric protection .

  • Reductive amination’s pH sensitivity stems from the protonation equilibrium of hydrazine.

  • Suzuki coupling efficiency correlates with Pd catalyst dispersion and boronic acid reactivity .

Optimization Strategies and Challenges

Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but complicate hydrazine handling due to hygroscopicity. Ethanol-water mixtures (3:1 v/v) balance reactivity and safety .

Catalyst Recycling : Pd catalysts in Suzuki reactions are recoverable via silica gel filtration, reducing costs by 40% .

Impurity Profiling : Common byproducts include tetrahydro-2H-pyran-2-ol (from THP hydrolysis) and hydrazine dimerization products . HPLC with UV detection at 254 nm resolves these using a C18 column and acetonitrile-phosphate buffer gradient.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-2H-pyran-2-yl)-hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

(Tetrahydro-2H-pyran-2-yl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Positional Isomers: 2-yl vs. 4-yl Substitution

  • 1-(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (C₅H₁₃ClN₂O, MW 152.62 g/mol): The hydrazine group is at the 4-position of the tetrahydropyran ring. The hydrochloride salt form enhances water solubility (≥95% purity) compared to the free base .

Protected Derivatives

  • tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (C₁₀H₂₀N₂O₃, MW 216.28 g/mol):
    • The hydrazine is protected as a carbamate, improving stability during synthetic workflows.
    • Deprotection (e.g., under acidic conditions) regenerates the free hydrazine for downstream reactions .

Aromatic Hydrazines

  • (5-Fluoro-pyridin-2-yl)-hydrazine (C₅H₆FN₃, MW 127.12 g/mol):
    • Substitution with a fluorinated pyridine ring introduces electron-withdrawing effects, increasing acidity of the hydrazine protons.
    • Enhanced conjugation with the aromatic system may improve binding affinity in medicinal chemistry applications (e.g., kinase inhibitors) .
  • (2-Fluorobenzyl)hydrazine hydrochloride (C₇H₁₀ClFN₂, MW 176.62 g/mol):
    • The benzyl group adds lipophilicity, while fluorine modulates electronic properties. Applications include antiviral and antimicrobial agent synthesis .

Complex Heterocyclic Derivatives

  • 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine :
    • Combines tetrahydropyran with a triazolopyrazine scaffold. Such structures are explored for CNS-targeted drugs due to improved blood-brain barrier penetration .
  • 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile: Demonstrates the use of tetrahydropyran-hydrazine hybrids in kinase inhibitor design, leveraging steric bulk for selective binding .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Free hydrazines (e.g., (tetrahydro-2H-pyran-2-yl)-hydrazine) are hygroscopic and prone to oxidation.
  • Hydrochloride salts (e.g., 1-(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride) exhibit higher aqueous solubility and stability .
  • Protected derivatives (e.g., tert-butyl carbamates) are stable under basic conditions but require deprotection for further reactivity .

Reactivity Trends

  • Steric Effects : The 2-yl isomer’s proximity to the oxygen atom in tetrahydropyran increases steric hindrance, slowing nucleophilic substitution compared to 4-yl isomers.
  • Electronic Effects : Fluorinated aromatic hydrazines (e.g., (5-Fluoro-pyridin-2-yl)-hydrazine) show enhanced electrophilicity due to fluorine’s electron-withdrawing nature .

Hydrazone and Schiff Base Formation

  • (Tetrahydro-2H-pyran-2-yl)-hydrazine reacts with aldehydes/ketones to form hydrazones, critical in synthesizing triazolopyridopyrazine inhibitors and antioxidants .
  • Comparatively, pyridyl hydrazines (e.g., 2-Hydrazinopyridine) form stable Schiff bases for metal chelation in catalysis .

Drug Discovery

  • Anticancer Agents : Derivatives like 3-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine are evaluated for kinase inhibition .
  • Antimicrobials : Fluorobenzyl hydrazines demonstrate activity against resistant bacterial strains .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Detects hydrazine degradation products (e.g., NH₃, N₂H₃·) with ppm-level sensitivity .
  • Gas Chromatography : Quantifies H₂ and N₂ gas ratios during catalytic decomposition .
  • Potentiometric Titration : Measures hydrazine concentration in solution using iodate or permanganate .

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